N,N,2,5-tetramethylbenzenesulfonamide
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Overview
Description
N,N,2,5-tetramethylbenzenesulfonamide is an organic compound with the molecular formula C10H15NO2S. It is a sulfonamide derivative, characterized by the presence of a sulfonamide group attached to a benzene ring substituted with four methyl groups. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N,2,5-tetramethylbenzenesulfonamide typically involves the reaction of 2,5-dimethylbenzenesulfonyl chloride with a suitable amine, such as dimethylamine. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include:
- Solvent: Dichloromethane or another suitable organic solvent.
- Temperature: Room temperature to slightly elevated temperatures.
- Reaction Time: Several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors with efficient mixing and temperature control. The product is then purified using techniques such as recrystallization or distillation to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
N,N,2,5-tetramethylbenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to other functional groups, such as amines.
Substitution: The methyl groups on the benzene ring can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Electrophilic reagents such as halogens (Cl2, Br2) or nitrating agents (HNO3) are commonly used.
Major Products Formed
Oxidation: Sulfonic acids or sulfone derivatives.
Reduction: Amines or other reduced forms of the compound.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
N,N,2,5-tetramethylbenzenesulfonamide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of other sulfonamide derivatives.
Biology: Studied for its potential biological activity, including antimicrobial and enzyme inhibition properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of N,N,2,5-tetramethylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The methyl groups on the benzene ring can influence the compound’s binding affinity and selectivity for its targets.
Comparison with Similar Compounds
Similar Compounds
N,N-dimethylbenzenesulfonamide: Lacks the additional methyl groups on the benzene ring.
N,N-diethylbenzenesulfonamide: Contains ethyl groups instead of methyl groups.
N,N,2,4-tetramethylbenzenesulfonamide: Has a different substitution pattern on the benzene ring.
Uniqueness
N,N,2,5-tetramethylbenzenesulfonamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of four methyl groups on the benzene ring can enhance its lipophilicity and affect its interaction with molecular targets, making it distinct from other similar compounds.
Properties
CAS No. |
28859-96-3 |
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Molecular Formula |
C10H15NO2S |
Molecular Weight |
213.30 g/mol |
IUPAC Name |
N,N,2,5-tetramethylbenzenesulfonamide |
InChI |
InChI=1S/C10H15NO2S/c1-8-5-6-9(2)10(7-8)14(12,13)11(3)4/h5-7H,1-4H3 |
InChI Key |
LLGUBNPYANMOBH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)N(C)C |
Origin of Product |
United States |
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